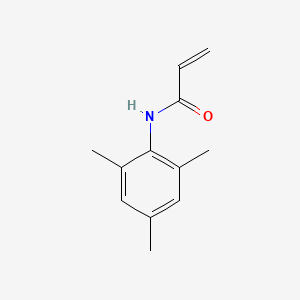

N-(2,4,6-trimethylphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

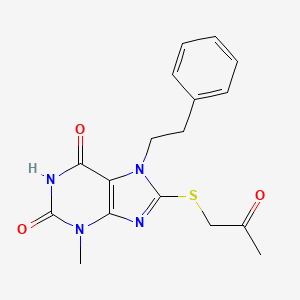

“N-(2,4,6-trimethylphenyl)prop-2-enamide” is a chemical compound with the molecular formula C10H13NO . It is also known as 2′,4′,6′-Trimethylformanilide or N-Mesitylformamide .

Molecular Structure Analysis

The molecular structure of “N-(2,4,6-trimethylphenyl)prop-2-enamide” consists of a formamide moiety and an aryl ring . The dihedral angle between these two planes is 68.06 degrees . More detailed structural analysis would require advanced techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Physical And Chemical Properties Analysis

“N-(2,4,6-trimethylphenyl)prop-2-enamide” is a solid with a melting point of 179-183 °C . Its molecular weight is 163.22 . More detailed physical and chemical properties would require specific experimental measurements .Scientific Research Applications

Aryl Radical Endo Cyclization and Enamidines

Aryl radicals generated from N-protected enamidines undergo intramolecular cyclization, showcasing a method to selectively synthesize fused octahydrobenzoquinolines. This process allows for the control over the trans/cis ratio of the resulting compounds, highlighting the compound's utility in precision synthesis techniques (Ripa & Hallberg, 1998).

Electrospray Ionization Tandem Mass Spectra

The fragmentation pattern of related enamides in mass spectrometry analysis involves neighboring group participation. This reveals the compound's role in elucidating structural details and reaction mechanisms in complex organic molecules (Bigler & Hesse, 1995).

Synthesis of Rigid-Rod Polyamides and Polyimides

Compounds with similar structures have been utilized in the synthesis of rigid-rod polyamides and polyimides, contributing to advancements in materials science. These polymers display remarkable properties, such as high thermal stability and solubility in polar solvents, indicating the compound's potential in developing new materials (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Isomerization to Geometrically Defined Enamides

The isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides demonstrates the compound's relevance in synthetic organic chemistry, offering a method to achieve geometric selectivity in the synthesis of nitrogen-containing functional groups (Trost, Cregg, & Quach, 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-5-11(14)13-12-9(3)6-8(2)7-10(12)4/h5-7H,1H2,2-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEBBOICCPSFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4,6-trimethylphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2916639.png)

![[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2916640.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2916641.png)

![1,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B2916654.png)